2,6-Dipyridin-2-ylpyridine;nitric acid
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Overview
Description
2,6-Dipyridin-2-ylpyridine;nitric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of pyridine rings, which are known for their aromaticity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipyridin-2-ylpyridine;nitric acid typically involves the use of pyridine derivatives and nitric acid. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-ylpyridine;nitric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
2,6-Dipyridin-2-ylpyridine;nitric acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dipyridin-2-ylpyridine;nitric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form metal complexes can influence its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Known for its role in forming metal complexes and its use as an enzyme inhibitor.
2,6-Diacetylpyridine: Commonly used as an intermediate in organic synthesis and for the preparation of tridentate ligands.
Uniqueness
2,6-Dipyridin-2-ylpyridine;nitric acid is unique due to its specific structural arrangement and the presence of multiple pyridine rings, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals sets it apart from other similar compounds.
Properties
CAS No. |
921930-68-9 |
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Molecular Formula |
C15H14N6O9 |
Molecular Weight |
422.31 g/mol |
IUPAC Name |
2,6-dipyridin-2-ylpyridine;nitric acid |
InChI |
InChI=1S/C15H11N3.3HNO3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;3*2-1(3)4/h1-11H;3*(H,2,3,4) |
InChI Key |
RBHSJQIHAVMJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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